

# Chemical and physical properties of N-Ethyl tadalafil

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## Compound of Interest

Compound Name: *N-Ethyl tadalafil*

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## An In-depth Technical Guide to N-Ethyl Tadalafil

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-Ethyl tadalafil**, also known as Homotadalafil, is a synthetic derivative of tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor.[1] Tadalafil is widely recognized for its therapeutic applications in treating erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[2][3][4] **N-Ethyl tadalafil**, as an analogue, is primarily utilized as a research tool to investigate the mechanisms of PDE5 inhibition and to explore potential therapeutic interventions for erectile dysfunction and related cardiovascular conditions.[1] This document provides a comprehensive overview of the chemical and physical properties, pharmacological action, and relevant experimental methodologies for **N-Ethyl tadalafil**.

### Chemical and Physical Properties

**N-Ethyl tadalafil** is a white to off-white solid. While it is practically insoluble in water, it demonstrates slight solubility in chloroform and DMSO. For dissolution in DMSO, sonication is recommended to accelerate the process.

Table 1: Chemical and Physical Data of **N-Ethyl Tadalafil**

Property	Value	Source
Molecular Formula	C23H21N3O4	
Molecular Weight	403.43 g/mol	
IUPAC Name	(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.0 <sup>3,8</sup> .0 <sup>11,16</sup> ]heptadeca-1(10),11,13,15-tetraene-4,7-dione	
CAS Number	1609405-34-6	
Appearance	White to Off-White Solid	
Melting Point	>250°C (decomposes)	
Boiling Point (Predicted)	681.9 ± 55.0 °C	
Density (Predicted)	1.48 ± 0.1 g/cm <sup>3</sup>	
pKa (Predicted)	16.83 ± 0.40	
Solubility	Chloroform (Slightly), DMSO (Slightly)	
Storage Conditions	-20°C for long-term storage	

## Pharmacology and Mechanism of Action

Similar to its parent compound, tadalafil, **N-Ethyl tadalafil** functions as a selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. The mechanism of action for PDE5 inhibitors is well-documented and involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

During sexual stimulation, nitric oxide is released from nerve terminals and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the relaxation of smooth muscle in the penile arteries and the corpus cavernosum, resulting in increased blood flow and facilitating an erection.

The PDE5 enzyme is responsible for the degradation of cGMP to the inactive 5'-GMP. By inhibiting PDE5, **N-Ethyl tadalafil** prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects. This sustained elevation of cGMP levels leads to improved erectile function. It is important to note that sexual stimulation is a prerequisite for the pharmacological effect of PDE5 inhibitors, as they do not have a direct effect on smooth muscle relaxation in the absence of NO release.

## Signaling Pathway of PDE5 Inhibition

Caption: Signaling pathway of PDE5 inhibition by **N-Ethyl Tadalafil**.

## Experimental Protocols

### Synthesis of N-Ethyl Tadalafil Analogues

A general procedure for the synthesis of tadalafil analogues involves the reaction of a suitable  $\beta$ -carboline with an isocyanate. The following is an illustrative protocol adapted from the synthesis of similar compounds.

Materials:

- Appropriate  $\beta$ -carboline precursor
- Ethyl isocyanate
- Methyl ethyl ketone (MEK) or other suitable solvent
- Nitrogen gas
- Silica gel for column chromatography
- Dichloromethane (DCM) as eluent

Procedure:

- Dissolve the  $\beta$ -carboline precursor (1 mmol) in methyl ethyl ketone (10 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add ethyl isocyanate (1.6 mmol) to the stirred solution.

- Heat the mixture to reflux and stir for 16 hours under a nitrogen atmosphere.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to yield the **N-Ethyl tadalafil** analogue.

## Analytical Methodologies

Various analytical techniques can be employed for the identification and quantification of **N-Ethyl tadalafil** in bulk form and in complex matrices. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of tadalafil and its related substances.

### 4.2.1 High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated for the routine quality control of **N-Ethyl tadalafil**.

Instrumentation and Conditions (Illustrative):

- HPLC System: A system equipped with a UV detector (e.g., Shimadzu LC-2010CHT).
- Column: Inertsil C18 (150 x 4.6 mm; 5  $\mu$ m) or a phenyl bonded silica gel column.
- Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent. For example, a 50:50 (v/v) mixture of phosphate buffer (10 mM, pH 3.2) and acetonitrile.
- Flow Rate: 1.0 ml/min.
- Detection Wavelength: 285 nm or 295 nm.
- Column Temperature: Ambient or controlled at 30°C.

Sample Preparation:

- Prepare a stock solution of **N-Ethyl tadalafil** in a suitable diluent (e.g., 1:1 acetonitrile and water).
- Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity studies (e.g., 60-140 µg/ml).
- For analysis of a formulated product, grind the tablets, accurately weigh a portion of the fine powder, and dissolve it in the diluent to achieve a known concentration. Centrifuge the solution and use the supernatant for injection.

Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.

#### 4.2.2 High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster alternative for the quantification of **N-Ethyl tadalafil**.

Instrumentation and Conditions (Illustrative):

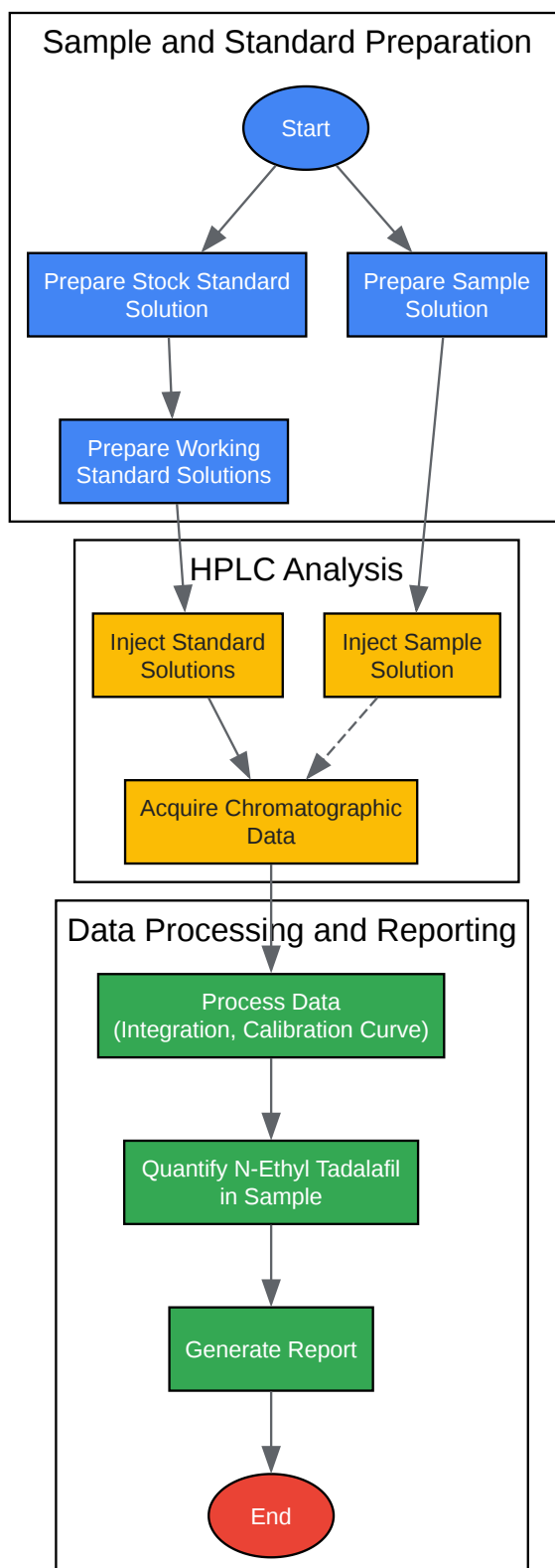
- Stationary Phase: Silica gel 60 F254 TLC plates.
- Mobile Phase: Chloroform:Methanol (9:1, v/v).
- Application: Apply the sample and standard solutions as spots or bands.
- Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
- Detection: Densitometric scanning at 284 nm or 285 nm.

Validation Parameters: Validate the method for linearity (e.g., 100-800 ng/spot), precision, accuracy, and specificity. Determine the limit of detection (LOD) and limit of quantification (LOQ).

## Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **N-Ethyl tadalafil** in a bulk or formulated sample using HPLC.

## Experimental Workflow for HPLC Analysis



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Caption: A typical experimental workflow for the HPLC analysis of **N-Ethyl Tadalafil**.

## Conclusion

**N-Ethyl tadalafil** serves as a valuable molecule for research in the field of PDE5 inhibition. Understanding its chemical and physical properties, along with its pharmacological mechanism of action, is crucial for its effective application in scientific investigations. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of **N-Ethyl tadalafil**, enabling researchers to further explore its potential and contribute to the development of novel therapeutics.

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